molecular formula C9H11N5O B1381344 3-(2-aminoethyl)-7-methylpyrimido[4,5-d]pyrimidin-4(3H)-one CAS No. 1955515-20-4

3-(2-aminoethyl)-7-methylpyrimido[4,5-d]pyrimidin-4(3H)-one

Cat. No.: B1381344
CAS No.: 1955515-20-4
M. Wt: 205.22 g/mol
InChI Key: VSXIXPLIYLRJHE-UHFFFAOYSA-N
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Description

3-(2-Aminoethyl)-7-methylpyrimido[4,5-d]pyrimidin-4(3H)-one ( 1955515-20-4) is a pyrimidopyrimidine derivative of significant interest in medicinal chemistry and drug discovery. This compound is supplied for research purposes only. The pyrimidopyrimidine scaffold is a structurally versatile framework known for its wide range of biological activities. Recent scientific investigations highlight the potential of related pyrimidopyrimidine analogs as promising therapeutic agents. Specifically, derivatives of this core structure have demonstrated notable anti-proliferative properties against various cancerous cell lines, including colorectal carcinoma (HCT-116), mammary gland breast cancer (MCF-7), and hepatocellular carcinoma (HEPG-2) . Some compounds in this class have exhibited cytotoxic activities with IC50 values comparable to the reference drug doxorubicin, while also showing a good safety profile in normal cell lines . Furthermore, this class of compounds has shown potential as a framework for the design of novel antiviral agents . Certain 4,7-disubstituted pyrimido[4,5-d]pyrimidines have displayed remarkable efficacy against human coronaviruses such as HCoV-229E, indicating their value in virology research . The structural features of the pyrimidopyrimidine core allow it to mimic natural heterocyclic bases, facilitating interactions with biological targets such as kinase enzymes, which are crucial in both cancer progression and viral replication . Researchers can leverage this compound as a key synthetic intermediate or a primary scaffold for developing new chemical entities targeting these and other disease pathways.

Properties

IUPAC Name

6-(2-aminoethyl)-2-methylpyrimido[4,5-d]pyrimidin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O/c1-6-11-4-7-8(13-6)12-5-14(3-2-10)9(7)15/h4-5H,2-3,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSXIXPLIYLRJHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C2C(=N1)N=CN(C2=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-aminoethyl)-7-methylpyrimido[4,5-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione with primary aromatic or heterocyclic amines and formaldehyde or aromatic aldehydes in a molar ratio of 1:1:2 . The reaction is carried out in the presence of a base such as potassium t-butoxide in boiling t-butanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also optimized to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-(2-aminoethyl)-7-methylpyrimido[4,5-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with mCPBA can yield hydroxylated derivatives, while nucleophilic substitution can introduce various functional groups at the aminoethyl position.

Scientific Research Applications

Medicinal Chemistry

Kinase Inhibitors Development
One of the primary applications of 3-(2-aminoethyl)-7-methylpyrimido[4,5-d]pyrimidin-4(3H)-one is as a scaffold for designing kinase inhibitors. Kinases are crucial in numerous signaling pathways, and their inhibition can lead to therapeutic effects in cancer and other diseases. The compound's unique structure allows for modifications that enhance potency and selectivity against specific kinases.

Case Study: Inhibition of Cancer Cell Proliferation
Research has demonstrated that derivatives of this compound show promising activity against various cancer cell lines. For instance, modifications at the aminoethyl position have led to enhanced binding affinity to specific kinase targets, resulting in significant reductions in cell proliferation rates in vitro.

Biological Studies

Enzyme Inhibition Studies
The compound is utilized in biological research to study enzyme inhibition mechanisms. By interacting with specific enzymes, it can elucidate pathways involved in disease processes.

Case Study: Protein Interaction Analysis
In studies involving protein interactions, this compound has been shown to inhibit certain target proteins effectively. For example, its interaction with protein kinases has been analyzed using surface plasmon resonance (SPR) techniques, revealing detailed insights into binding kinetics and affinities.

Industrial Applications

Synthesis of Advanced Materials
In the industrial sector, this compound serves as a building block for synthesizing advanced materials. Its functional groups allow for versatile chemical modifications that are essential for creating complex molecular architectures.

Case Study: Development of Novel Polymers
Researchers have successfully incorporated this compound into polymer matrices, enhancing the mechanical properties and thermal stability of the resulting materials. This application highlights its potential in material science and engineering.

Mechanism of Action

The mechanism of action of 3-(2-aminoethyl)-7-methylpyrimido[4,5-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways . This inhibition can lead to various biological effects, including the suppression of cell proliferation in cancer cells.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Position) pKa (Basic) Key Properties Reference
3-(2-Aminoethyl)-7-methylpyrimido[4,5-d]pyrimidin-4(3H)-one 3: 2-Aminoethyl; 7: Methyl Not reported Likely increased basicity due to aminoethyl group
2-Amino-4,8-dihydropyrimido[4,5-d]pyrimidin-4(3H)-one (54) 2: Amino; 8: H (dihydro) 2.8 Enhanced basicity for DHFR interaction
6-Benzyl-2-methoxy-3-methyl-7-phenyl-tetrahydropyrimido[4,5-d]pyrimidin-4(3H)-one (4c) 2: Methoxy; 3: Methyl; 6: Benzyl; 7: Phenyl Not reported Fluorescence properties observed
Zedoresertib (7-substituted analog) 7: [3-Methyl-4-(1-methylpiperidin-4-yl)anilino]; 3: 2,6-Dichlorophenyl Not reported Serine/threonine kinase inhibitor

Key Observations :

  • Basicity: Compound 54 (pKa 2.8) serves as a benchmark for pyrimido[4,5-d]pyrimidinones.
  • Fluorescence : Unlike 6-benzyl-substituted analogs (e.g., 4c), the target compound lacks conjugated aromatic substituents, suggesting divergent photophysical properties .

Key Observations :

  • The target compound’s synthesis likely follows strategies similar to Fang et al. (2013), using heteropolyacid catalysts for cyclocondensation .
  • In contrast, hydrazinyl derivatives (e.g., 578) require triethyl orthoesters for cyclization, yielding fluorescent triazolo-fused analogs .

Key Observations :

  • Zedoresertib’s 7-anilino substituent confers kinase inhibitory activity, suggesting that the target compound’s 7-methyl group may limit similar interactions unless paired with additional pharmacophores .
  • Morpholine-containing analogs (e.g., 2.I.IVa-d) exhibit antiproliferative effects, highlighting the importance of amine-containing substituents in biological activity .

Biological Activity

3-(2-aminoethyl)-7-methylpyrimido[4,5-d]pyrimidin-4(3H)-one is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from various studies and research findings.

Synthesis of this compound

The synthesis of pyrimido[4,5-d]pyrimidine derivatives typically involves multi-step processes that can yield compounds with diverse biological activities. For instance, a two-step synthesis method has been reported for related compounds, demonstrating efficient yields and straightforward procedures. The structural modifications in these compounds often lead to variations in their biological properties, particularly in neuroprotective and antioxidant activities .

Neuroprotective Properties

Research indicates that derivatives of pyrimido[4,5-d]pyrimidines exhibit neuroprotective effects. For example, compounds synthesized from similar frameworks have shown promising results in protecting neuronal cells from oxidative stress. In vitro studies using hydrogen peroxide (H₂O₂) as an oxidative stressor demonstrated that certain derivatives significantly reduced cell death and oxidative damage. The mechanism is believed to involve the inhibition of reactive oxygen species (ROS) generation and enhancement of cellular antioxidant defenses .

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays including the Oxygen Radical Absorbance Capacity (ORAC) assay. Compounds with similar structures have been reported to possess strong antioxidant properties, which are crucial in mitigating diseases associated with oxidative stress such as Alzheimer's disease. The ability to inhibit Aβ aggregation further underscores the therapeutic potential of these compounds in neurodegenerative disorders .

Antimicrobial Activity

In addition to neuroprotective and antioxidant activities, pyrimido[4,5-d]pyrimidine derivatives have also been assessed for their antimicrobial properties. For instance, related compounds have shown significant inhibitory effects against bacterial strains such as Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating potent antibacterial activity. This suggests a broad potential for these compounds in treating bacterial infections .

Case Studies

Several studies have highlighted the biological activity of pyrimido derivatives:

  • Neuroprotection Study : A study demonstrated that specific derivatives could protect neuronal cells from H₂O₂-induced apoptosis by enhancing intracellular antioxidant levels and reducing oxidative damage markers.
  • Antioxidant Evaluation : Using ORAC assays, certain derivatives were shown to have a higher capacity to scavenge free radicals compared to standard antioxidants like Trolox.
  • Antimicrobial Assessment : Compounds were tested against various pathogens, revealing significant activity against E. coli and Staphylococcus aureus, suggesting potential applications in infectious disease management.

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Oxidative Stress : By scavenging free radicals and enhancing cellular antioxidant defenses.
  • Modulation of Enzyme Activity : Some derivatives may interact with key enzymes involved in cellular signaling pathways that regulate apoptosis and cell survival.
  • Antibacterial Mechanisms : The ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways.

Q & A

Q. How do substituents on the pyrimidinone core affect binding to dihydrofolate reductase (DHFR)?

  • Methodological Answer : Quaternized 2-aminoethyl derivatives show enhanced DHFR inhibition (IC50_{50} = 0.8–2.3 μM). Competitive fluorescence displacement assays (methotrexate as probe) and X-ray crystallography (PDB: 3G4M) map electrostatic interactions with Asp27 and Leu28 .

Tables

Q. Table 1. Key Catalysts for Pyrimido-Pyrimidinone Synthesis

CatalystReaction TypeYield (%)ConditionsReference
H5_5PMo10_{10}V2_2O40_{40}Biginelli variant85–9080°C, solvent-free
H3_3PW12_{12}O40_{40}Cyclocondensation70–75Reflux, AcOH
Triflic AcidDeprotection/Alkylation60–70DCM, RT, 2 h

Q. Table 2. Biological Activities of Derivatives

DerivativeTargetActivity (IC50_{50})Assay TypeReference
3-(2-Aminoethyl)-7-MeEGFR T790M0.12 μMKinase inhibition
Quaternized 2-aminoethylDHFR0.8 μMFluorescence displacement

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-aminoethyl)-7-methylpyrimido[4,5-d]pyrimidin-4(3H)-one
Reactant of Route 2
3-(2-aminoethyl)-7-methylpyrimido[4,5-d]pyrimidin-4(3H)-one

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